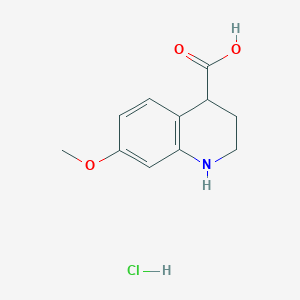

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2361640-77-7 . It has a molecular weight of 243.69 . The IUPAC name for this compound is 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO3.ClH/c1-15-7-2-3-8-9 (11 (13)14)4-5-12-10 (8)6-7;/h2-3,6,9,12H,4-5H2,1H3, (H,13,14);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is stored at room temperature in a dark place and in an inert atmosphere . The physical form of this compound is not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Neurological Effects

- Behavioral Impact on Mice : Tetrahydroisoquinoline-3-carboxylic acids, including 7-Methoxy-1,2,3,4-tetrahydroquinoline derivatives, have been studied for their transiently increasing effect on locomotor activity in mice. Certain compounds in this category were also detected in rat brains, suggesting a physiological role (Nakagawa et al., 1996).

Chemical Synthesis and Reactions

- Spirocyclic Dienones Synthesis : The compound has been used in the synthesis and novel ring-opening of spirocyclic dienones related to benzylisoquinoline alkaloids (Birch et al., 1975).

- Enantiopure Acid Synthesis : It's been involved in the efficient dynamic kinetic resolution method for synthesizing enantiopure tetrahydroisoquinoline-1-carboxylic acid, a key component in nuclear receptor modulators (Forró et al., 2016).

- Hydride Transfer in Disproportionation : The compound played a role in studying the stereochemistry of hydride transfer in the acid-catalyzed disproportionation of dihydroquinolines (Gogte et al., 1970).

Biological Activity

- Antibiotic Properties : A derivative of this compound, helquinoline, showed significant biological activity against bacteria and fungi (Asolkar et al., 2004).

Chemical Reduction Studies

- Sodium Tetrahydroborate Reduction : The compound is used in the reduction of quinoline derivatives, demonstrating its utility in organic synthesis (Sobolev et al., 1996; Sobolev et al., 1997).

Crystal Structure Analysis

- Crystallographic Studies : It has been used as a starting material in the synthesis of various tetrahydroisoquinoline compounds, studied through crystallography (Choudhury & Row, 2002).

Photolysis Studies

- Photolysis of Nitroindolines : The effects of methoxy substitution, as found in this compound, on the efficiency of photolysis in nitroindolines has been researched (Papageorgiou & Corrie, 2000).

Safety and Hazards

Propiedades

IUPAC Name |

7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7;/h2-3,6,9,12H,4-5H2,1H3,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRFGTIXKXTGCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2409090.png)

![4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol](/img/structure/B2409091.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)

![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)

![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)

![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)